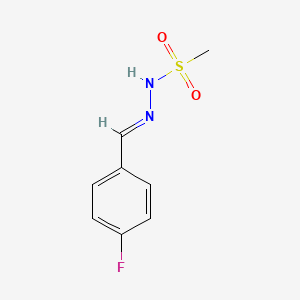

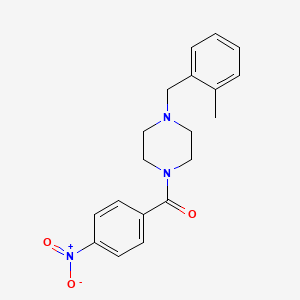

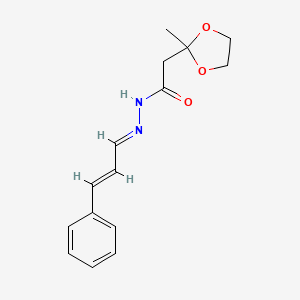

2-乙基-3-(1-萘基)-4(3H)-喹唑啉酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of 2-ethyl-3-(1-naphthyl)-4(3H)-quinazolinone involves the reaction of 2-ethoxy-4(3H) quinazolinone with various halides, leading to the formation of quinazoline and quinazolinone derivatives. The type of substituent that resides on the quinazoline moiety can control the reaction pathway, significantly influenced by the solvent used in the synthesis process (El-hashash et al., 2011). Additionally, a green approach for synthesizing 4(3H)-quinazolinones involves the use of camphorsulfonic acid as a catalyst in an aqueous solution of ethyl lactate, allowing for the cyclization of 2-aminobenzamides with 1,3-diketones via C–C bond cleavage (Shen et al., 2015).

Molecular Structure Analysis

The molecular structure of quinazolinone derivatives, including 2-ethyl-3-(1-naphthyl)-4(3H)-quinazolinone, has been elucidated using various spectroscopic techniques. For instance, the crystal structure of related quinazolinone compounds has been determined through X-ray analysis, revealing the presence of intramolecular NH---O=C hydrogen bonding, which is crucial for the stability of the quinazolinone ring (Tulyasheva et al., 2005).

Chemical Reactions and Properties

2-Ethyl-3-(1-naphthyl)-4(3H)-quinazolinone undergoes various chemical reactions, leading to a wide range of derivatives with diverse chemical properties. The lithiation of quinazolinones, followed by reactions with different electrophiles, allows for the synthesis of 2-substituted derivatives, demonstrating the versatility of quinazolinones in organic synthesis (Smith et al., 1996).

科学研究应用

合成方法

2-乙基-3-(1-萘基)-4(3H)-喹唑啉酮及其衍生物的合成涉及各种化学反应,突出了喹唑啉酮骨架在有机合成中的多功能性。例如,2-乙氧基-4(3H)喹唑啉酮已被用于通过与不同的卤化物反应并与五氯化磷、五硫化二磷和其他试剂反应来生成具有抗菌活性的各种喹唑啉和喹唑啉酮衍生物。溶剂在确定反应途径和合成产物类型方面起着至关重要的作用,展示了反应条件在喹唑啉酮衍生物合成中的重要性 (El-hashash、Rizk、El-Bassiouny 和 Darwish,2011 年)。

抗菌活性

某些喹唑啉酮衍生物表现出显着的抗菌活性,考虑到病原微生物对常规药物的耐药性不断增强,这一点尤为重要。含有萘基自由基和酰胺基团(与苯环相连)的衍生物作为喹唑啉酮取代基,已显示出对金黄色葡萄球菌和肺炎链球菌的显着抗菌活性。这表明这些化合物在开发新的抗菌剂方面具有潜力 (Samotrueva 等人,2021 年)。

合成方法和化学性质

绿色合成和催化

人们已经开发出用于合成 4(3H)-喹唑啉酮的创新方法,展示了该领域向更可持续和更环保的方法迈进。例如,已采用绿色合成路线,使用樟脑磺酸作为催化剂,在乳酸乙酯水溶液中,通过 2-氨基苯甲酰胺与 1,3-二酮通过 C-C 键断裂环化,生成各种喹唑啉酮衍生物。这种方法例证了该行业向更可持续的化学过程转变 (Shen 等人,2015 年)。

分子内脱水和光环化

通过光环化分子内脱水合成聚苯并喹唑啉酮代表了喹唑啉酮衍生物合成中的另一种创新方法。这种方法突出了光作为催化剂的用途,为传统的合成方法提供了一种温和且环保的替代方案 (Wei 等人,2016 年)。

属性

IUPAC Name |

2-ethyl-3-naphthalen-1-ylquinazolin-4-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16N2O/c1-2-19-21-17-12-6-5-11-16(17)20(23)22(19)18-13-7-9-14-8-3-4-10-15(14)18/h3-13H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBLVXUUBJNBRSW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC2=CC=CC=C2C(=O)N1C3=CC=CC4=CC=CC=C43 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-ethyl-3-(naphthalen-1-yl)quinazolin-4(3H)-one | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(3-iodobenzyl)oxy]benzaldehyde](/img/structure/B5548700.png)

![4-{3-[(1R*,5S*)-6-azabicyclo[3.2.1]oct-6-ylcarbonyl]phenyl}-2-methyl-2-butanol](/img/structure/B5548708.png)

![2,7,8-trimethyl-3-[(4-methyl-1-piperazinyl)methyl]-4-quinolinol](/img/structure/B5548715.png)

![N-[2-(methylthio)-1,3-benzothiazol-6-yl]-2-(2-pyridinylthio)acetamide](/img/structure/B5548719.png)

![4-[(2,5-dimethylphenoxy)acetyl]-4H-1,2,4-triazol-3-amine](/img/structure/B5548760.png)

![8-{2-[(4-chlorobenzyl)oxy]benzyl}-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5548778.png)